![molecular formula C7H13ClN2OS B3156302 (2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride CAS No. 82586-70-7](/img/structure/B3156302.png)
(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride
Overview
Description
2-(Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride (DMTMH) is a synthetic compound that has been studied extensively for its biochemical and physiological effects. It is a derivative of thiazole, a heterocyclic compound that is found in many drugs and other compounds. DMTMH is a potent inhibitor of protein kinase C (PKC) and has been used in numerous scientific studies to investigate the effects of protein kinase C inhibition. DMTMH has also been studied for its potential therapeutic applications.
Scientific Research Applications
Structural and Magnetic Properties of Hydrochloride Crystals
Studies have explored the structural and magnetic properties of hydrochloride crystals derived from thiazolyl-based radicals. For instance, hydrochloride crystals obtained from 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals exhibit low magnetic susceptibilities due to diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions. These studies provide insights into the relationship between magnetic properties and crystal-stacking structures, contributing to our understanding of the material properties of thiazole derivatives (Guo-Ping Yong, Yiman Zhang, Wenlong She, 2013).
Catalytic Applications
Thiazole derivatives have been utilized in catalytic applications, such as the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y. These complexes serve as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons, highlighting the potential of thiazole derivatives in heterogeneous catalysis (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Synthetic Chemistry
In synthetic chemistry, thiazole derivatives have been synthesized for various purposes, including as intermediates for further chemical transformations. For example, synthesis methods have been developed for compounds like dimethyl sulfomycinamate, showcasing the versatility of thiazole cores in organic synthesis (M. Bagley, James W. Dale, X. Xiong, J. Bower, 2003).
Spectral Characterization and Docking Studies
Thiazole derivatives have been characterized using spectral methods and evaluated for their biological activities through docking studies. These studies provide insights into the molecular structures, bonding features, and potential antibacterial activity of thiazole compounds, contributing to our understanding of their chemical and biological properties (M. Shahana, A. Yardily, 2020).
Nonlinear Optical Properties
Thiazole derivatives have also been investigated for their potential in nonlinear optical applications. For example, studies on DAST crystals from methanol solutions reveal key thermodynamic quantities and crystal growth optimization strategies, underscoring the relevance of thiazole structures in the development of materials for nonlinear optical applications (B. Ruiz, M. Jazbinsek, P. Günter, 2008).
properties
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.ClH/c1-9(2)3-7-8-6(4-10)5-11-7;/h5,10H,3-4H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISGSONLRVIWHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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